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Compound of Interest

4-(1-Benzothiophen-3-
Compound Name:

ylmethyl)morpholine
CAS No.: 503426-87-7
Cat. No.: B515093

Get Quote

Executive Summary

The fusion of benzothiophene (a sulfur-containing bicycle) with morpholine (a saturated
heterocycle) creates a privileged pharmacophore widely utilized in modern medicinal chemistry.
This scaffold is integral to the design of Selective Estrogen Receptor Modulators (SERMS),
PI3K/mTOR kinase inhibitors, and PD-1/PD-L1 small-molecule antagonists.[1]

This guide provides a rigorous technical analysis of the molecular weight (MW), chemical
formula, and synthetic pathways of these derivatives. It moves beyond basic stoichiometry to
explore the structure-activity relationships (SAR) and physicochemical properties that drive
their biological efficacy.[2]

Structural Anatomy & Physicochemical
Properties[3][4][5][6]
The Core Scaffold
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The benzothiophene-morpholine class is defined by the attachment of a morpholine ring to the
benzo[b]thiophene core, either directly or via a linker (methylene, carbonyl, or amide).

» Benzothiophene Core:

(MW: 134.20 g/mol ).[3][4] A planar, aromatic system acting as a bioisostere for indole or
naphthalene.

e Morpholine Ring:

(MW: 87.12 g/mol ). A non-aromatic solubilizing group that often improves metabolic stability
and hydrogen bonding capacity.

Representative Derivatives: Formula & Mass Analysis

The following table details specific derivatives found in high-impact medicinal chemistry
campaigns (e.g., PI3K inhibition, GPCR ligands).

Table 1: Molecular Weight and Formula of Key Benzothiophene-Morpholine Derivatives
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Compound Chemical Molecular Exact Mass Mol. Weight Biological
Class Name Formula (Da) (g/mol) Target
4-
) (Benzo[b]thio Serotonin
Linker-Free 219.0718 219.30
phen-4- Receptors
yl)morpholine
4-
(Benzo[b]thio - .
Methylene Antimicrobial
_ phen-2- 233.0874 233.33 _
Linked / Antifungal
ylmethyl)mor
pholine
Benzolb]thiop
Carbonyl hen-2- Anti-
_ _ 247.0667 247.31 _
Linked yl(morpholino inflammatory
)methanone
4-((1,1-
Dioxobenzo[b )
Sulfone ] Ferroptosis
Jthiophen-3- 265.0773 265.33
Analog Inducer
yl)methyl)mor
pholine
2-(2-Methyl-
2-
Complex morpholinopr Dopamine D3
_ 289.1136 289.40 _
Ligand opanoyl)benz Ligand
o[b]thiophene

*

*Note: Complex ligand structure inferred from similar D3 receptor antagonist scaffolds

described in recent literature.[1]

Isotopic Sighature (Mass Spectrometry)

When analyzing these derivatives via High-Resolution Mass Spectrometry (HRMS), the

presence of Sulfur (
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) imparts a distinct isotopic pattern.

o A+2 Peak: The

isotope (4.21% natural abundance) creates a significant M+2 peak.

o Validation: For

(MW 247), expect a parent ion
at m/z 248.07 and a visible

at m/z 250.07 with ~4-5% relative intensity. This is a critical self-validating spectral feature.[1]

Synthetic Methodologies

To achieve the derivatives listed above, two primary synthetic workflows are employed:
Reductive Amination (for methylene linkers) and Buchwald-Hartwig Amination (for direct aryl
coupling).

Protocol A: Reductive Amination (Methylene Linker)

Target:4-(Benzo[b]thiophen-2-ylmethyl)morpholine[1]

Reactants: Benzo[b]thiophene-2-carboxaldehyde (1.0 eq) + Morpholine (1.2 eq).[1]

Solvent/Conditions: Dichloroethane (DCE), Sodium Triacetoxyborohydride (STAB, 1.5 eq),
Acetic Acid (cat.), RT, 12h.

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Workup: Quench with sat.

, extract with DCM.

Critical Control Point: Maintain anhydrous conditions to prevent aldehyde hydration.

Protocol B: Buchwald-Hartwig Coupling (Direct
Arylation)
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Target:4-(Benzol[b]thiophen-4-yl)morpholine[1]
¢ Reactants: 4-Bromobenzo[b]thiophene (1.0 eq) + Morpholine (1.5 eq).
o Catalyst System:
(2 mol%) + BINAP or XPhos (4 mol%).
» Base:
(Sodium tert-butoxide, 1.5 eq).
« Conditions: Toluene or Dioxane,

, 16h, Inert Atmosphere (
).

« Why this works: The bulky phosphine ligand prevents catalyst deactivation by the sulfur atom
in the benzothiophene ring.

Synthetic Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing different benzothiophene-
morpholine classes.

Methylene-Linked
Derivative
(MW ~233)

Reductive Amination
(NaBH(OACc)3, Morpholine)

2-Carboxaldehyde

Direct Aryl
Derivative
(MW ~219)

Buchwald-Hartwig
(Pd cat., Morpholine)

Bromination

Benzothiophene Precursor Bromobenzo[b]thiophene

Oxidation

2/3-Carboxylic Acid

Amide Coupling Amide-Linked

(EDC/HOBt, Morpholine) Derivative
(MW ~247)
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Caption: Synthetic decision tree for generating distinct benzothiophene-morpholine scaffolds
based on precursor oxidation state.

Case Study: PIBK/ImTOR Pathway Inhibition

Benzothiophene-morpholine derivatives function as potent ATP-competitive inhibitors in the
PI3K/Akt/mTOR signaling pathway.[1] The morpholine oxygen typically forms a critical
hydrogen bond with the hinge region of the kinase (e.g., Val851 in PI3K

).
Mechanism of Action

e Binding: The benzothiophene core occupies the hydrophobic pocket (affinity).

» H-Bonding: The morpholine oxygen acts as an H-bond acceptor with the kinase hinge region
(specificity).[1]

e Result: Prevention of ATP phosphorylation of PIP2 to PIP3, halting the downstream signaling
cascade responsible for cell proliferation.

Pathway Visualization[1]
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Caption: Logical flow of the PI3K/Akt/mTOR pathway showing the specific intervention point of
benzothiophene-morpholine inhibitors.

Cheminformatics & Lipinski Analysis

For drug development professionals, ensuring these derivatives possess "drug-like" properties
is essential. We analyze the Benzo[b]thiophen-2-yl(morpholino)methanone (
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) derivative against Lipinski's Rule of 5.

Molecular Weight: 247.31 Da (< 500 Da) — PASS

LogP (Lipophilicity): ~1.8 - 2.2 (Ideal range for oral bioavailability) — PASS[1]
H-Bond Donors: 0 (< 5) — PASSJ[1]

H-Bond Acceptors: 3 (Morpholine O, N, Carbonyl O) (< 10) — PASS

Rotatable Bonds: 1 (C-C bond between rings) — PASS

Conclusion: This specific scaffold represents an excellent "Lead-Like" starting point for

fragment-based drug discovery (FBDD) due to its low molecular weight and high ligand
efficiency (LE).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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